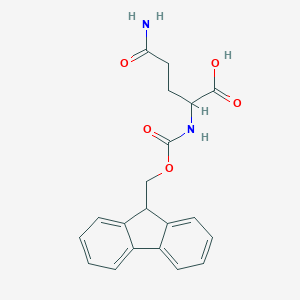

Fmoc-L-glutamine

Description

The exact mass of the compound Fmoc-Gln-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334303. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-L-glutamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-glutamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKGGDFLLNVXNZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922737 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-20-3, 118609-68-0 | |

| Record name | N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Fmoc-L-glutamine in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-glutamine, and more specifically its side-chain protected form, Fmoc-L-Gln(Trt)-OH, stands as a cornerstone in the field of synthetic peptide chemistry. Its application is central to the production of custom peptides for a vast array of biochemical and therapeutic applications. This technical guide provides an in-depth analysis of its use, focusing on the quantitative aspects of its performance, detailed experimental protocols, and the logical workflows that govern its application in solid-phase peptide synthesis (SPPS).

Core Applications and Advantages

Fmoc-L-glutamine is an N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected form of the amino acid glutamine. The Fmoc group serves as a temporary protecting group for the α-amino group, which can be removed under mild basic conditions, typically with piperidine. This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The primary application of Fmoc-L-glutamine is in Fmoc-based solid-phase peptide synthesis (SPPS) , a technique that has revolutionized the way peptides are created. This methodology is instrumental in:

-

Drug Development: Synthesizing peptide-based therapeutics, including hormones, enzyme inhibitors, and vaccines.

-

Biotechnology: Producing peptides for use in diagnostics, as affinity ligands, and in the study of protein-protein interactions.

-

Protein Engineering: Creating novel proteins with tailored functions through the synthesis of specific peptide fragments.

A critical challenge in the incorporation of glutamine into a peptide sequence is the potential for side-chain reactions. The amide group in the glutamine side chain can undergo dehydration, particularly during the activation step of the carboxyl group, leading to the formation of a nitrile byproduct. To circumvent this, a side-chain protected version, Fmoc-L-Gln(Trt)-OH , where the side-chain amide is protected by a trityl (Trt) group, is predominantly used. The trityl group is labile to the final acidic cleavage from the resin, typically with trifluoroacetic acid (TFA).

The use of Fmoc-L-Gln(Trt)-OH offers significant advantages over its unprotected counterpart:

-

Prevention of Side Reactions: The trityl group effectively prevents the dehydration of the side-chain amide.[1]

-

Improved Solubility: Fmoc-L-Gln(Trt)-OH exhibits markedly better solubility in common SPPS solvents like N,N-dimethylformamide (DMF) compared to Fmoc-L-glutamine.[1] This enhanced solubility is crucial for efficient and complete coupling reactions, especially in automated peptide synthesizers.

-

Higher Purity and Yield: By minimizing side reactions and improving solubility, the use of Fmoc-L-Gln(Trt)-OH generally leads to the synthesis of purer peptides with higher overall yields.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data related to the use of Fmoc-L-glutamine and its trityl-protected derivative in peptide synthesis.

| Parameter | Fmoc-L-Gln(Trt)-OH | Fmoc-L-glutamine | Reference |

| Purity (Commercial) | ≥98.0% to ≥99.0% (HPLC) | ≥97.0% to ≥99.0% (HPLC) | [2][3] |

| Solubility in DMF | Readily soluble; "clearly soluble" at 1 mmol in 2 ml DMF | Much less soluble | [1][4] |

| Side-Chain Dehydration | Prevented by the Trityl group | Prone to dehydration, especially with carbodiimide activators | [1] |

| Peptide Synthesis Yield | Generally higher due to reduced side reactions and better solubility | Generally lower | |

| Crude Peptide Purity | Significantly purer peptides | Higher levels of impurities due to side reactions |

Table 1: Comparison of Fmoc-L-Gln(Trt)-OH and Fmoc-L-glutamine.

| Parameter | Value/Range | Reference |

| Purity (HPLC) | ≥ 99.0% | [5] |

| Enantiomeric Purity | ≥ 99.8% | [5] |

| Solubility in DMF | Readily soluble | [1] |

| Cleavage Conditions | 95% TFA, 1-3 hours |

Table 2: Key Specifications of Fmoc-L-Gln(Trt)-OH for SPPS.

Experimental Protocols

The following are detailed methodologies for the key experiments involving Fmoc-L-Gln(Trt)-OH in solid-phase peptide synthesis.

Protocol 1: Standard Coupling of Fmoc-L-Gln(Trt)-OH in SPPS

This protocol outlines the standard procedure for coupling Fmoc-L-Gln(Trt)-OH to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Gln(Trt)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

DMF (peptide synthesis grade)

-

DCM (optional, for washing)

-

20% (v/v) piperidine in DMF

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-L-Gln(Trt)-OH (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

Protocol 2: Cleavage of the Peptide from the Resin and Removal of Protecting Groups

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups, including the Trt group from glutamine.

Materials:

-

Peptide-resin (fully synthesized and N-terminally deprotected or protected)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Centrifuge

Methodology:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Agitate the mixture for 1-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations involving Fmoc-L-glutamine in SPPS.

Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Coupling step of Fmoc-L-Gln(Trt)-OH in SPPS.

Caption: Prevention of side-chain dehydration with Trt protection.

References

Fmoc-L-glutamine: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

N-(9-Fluorenylmethoxycarbonyl)-L-glutamine (Fmoc-L-glutamine) is an essential amino acid derivative widely employed in solid-phase peptide synthesis (SPPS).[1][2] Its core utility lies in the Fmoc protecting group, which reversibly masks the alpha-amino group of L-glutamine, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[2] This guide provides a detailed overview of the chemical properties, structure, and common experimental protocols involving Fmoc-L-glutamine, with a particular focus on its application in peptide synthesis.

Core Chemical Properties

A comprehensive summary of the key chemical and physical properties of Fmoc-L-glutamine is presented in the table below.

| Property | Value | References |

| CAS Number | 71989-20-3 | [1][3][4][5] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [1][3][4][5] |

| Molecular Weight | 368.38 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 200 - 220 °C | [1] |

| Optical Rotation | [α]D²⁰ = -18 ± 2° (c=1 in DMF) | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3][6] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

Chemical Structure

Fmoc-L-glutamine consists of the amino acid L-glutamine, with its α-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The structure is characterized by the fluorenyl group attached to a carbamate linker, which in turn is bonded to the nitrogen of the glutamine.

References

Fmoc-L-glutamine CAS number and molecular weight

An In-depth Technical Guide to Fmoc-L-glutamine in Peptide Synthesis and Biomedical Research

Introduction

Fmoc-L-glutamine is a critical reagent in the field of peptide chemistry, particularly for Solid-Phase Peptide Synthesis (SPPS). The attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the alpha-amino group of L-glutamine allows for the controlled, stepwise assembly of amino acids into a peptide chain. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the properties of Fmoc-L-glutamine, its application in experimental protocols, and the broader context of glutamine's role in cellular signaling. A key focus is the practical use of its side-chain protected form, Fmoc-Gln(Trt)-OH, which is essential for preventing undesirable side reactions during synthesis.

Physicochemical Properties

The successful application of Fmoc-protected amino acids in peptide synthesis begins with a clear understanding of their fundamental properties. For glutamine, two primary derivatives are used: the standard Fmoc-L-glutamine and the side-chain protected Fmoc-L-glutamine(Trityl). The latter is highly recommended to prevent side reactions.[1][2]

| Property | Fmoc-L-glutamine | Fmoc-L-glutamine(Trityl) |

| Synonyms | N-α-Fmoc-L-glutamine | N-α-Fmoc-N-δ-trityl-L-glutamine |

| CAS Number | 71989-20-3[1][3][4][5] | 132327-80-1[6][7] |

| Molecular Formula | C₂₀H₂₀N₂O₅[1][3][4] | C₃₉H₃₄N₂O₅[6][8] |

| Molecular Weight | 368.38 g/mol [4][5] | 610.70 g/mol [6][8] |

| Appearance | White powder[3] | Solid |

| Purity | ≥95.0% to ≥99.5%[3][5] | ≥98.0%[8] |

| Melting Point | 200 - 220 °C[3] | Not specified |

| Storage | 0 - 8 °C[3] | -20°C to -80°C[4] |

Core Concepts in Peptide Synthesis

The Role of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of amino acids.[9] Its primary role in SPPS is to prevent the amino group from reacting out of turn.[4] After the amino acid has been coupled to the growing peptide chain, the Fmoc group is selectively removed with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), to expose the amine for the next coupling step.[4][5] This process is central to the iterative nature of SPPS.[10]

Fmoc Deprotection Mechanism

The removal of the Fmoc group proceeds via a two-step β-elimination mechanism.[5]

-

A mild base, such as piperidine, abstracts the acidic proton from the 9-position of the fluorene ring.[5]

-

This leads to the elimination of the carbamate, releasing the free amine of the peptide chain and forming a dibenzofulvene (DBF) intermediate.[5]

-

The DBF intermediate is then trapped by the secondary amine base to form a stable adduct, driving the reaction to completion.[5]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Necessity of Side-Chain Protection for Glutamine

While Fmoc-L-glutamine can be used directly, it is prone to undesirable side reactions under standard SPPS conditions. The side-chain amide of glutamine can undergo dehydration to form a nitrile or cyclize to form pyroglutamate.[1] To prevent these issues, the side chain is protected, most commonly with a trityl (Trt) group.[1][2] Fmoc-Gln(Trt)-OH is the reagent of choice as it prevents these side reactions and also improves the solubility of the amino acid derivative in common SPPS solvents.[1][2] The Trt group is acid-labile and is conveniently removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[2]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support is a cyclical process. Each cycle adds one amino acid to the growing chain and consists of three main stages: deprotection, activation, and coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. genscript.com [genscript.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamine-derived peptides: Current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-glutamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nα-(9-fluorenylmethoxycarbonyl)-L-glutamine (Fmoc-L-glutamine) and its side-chain protected derivative, Nα-(9-fluorenylmethoxycarbonyl)-Nγ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH). These compounds are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone of peptide drug discovery and development.

Introduction

L-glutamine is a proteinogenic amino acid frequently incorporated into synthetic peptides. However, its reactive side-chain amide can lead to undesirable side reactions, such as dehydration to a nitrile or cyclization to pyroglutamate, during peptide synthesis. To circumvent these issues, the α-amino group is temporarily protected with the base-labile Fmoc group, and the side-chain amide is often protected with the acid-labile trityl (Trt) group. The use of Fmoc-Gln(Trt)-OH is highly recommended in Fmoc-based SPPS to ensure high purity and yield of the final peptide product.[1][2] This document details the chemical synthesis and purification protocols for obtaining high-purity Fmoc-L-glutamine and Fmoc-Gln(Trt)-OH.

Synthesis of Fmoc-L-glutamine and Fmoc-Gln(Trt)-OH

The synthesis is a two-step process: first, the protection of the α-amino group of L-glutamine with Fmoc-Cl, followed by the protection of the side-chain amide with a trityl group.

Overall Synthesis Workflow

Caption: Overall workflow for the two-step synthesis of Fmoc-Gln(Trt)-OH.

Experimental Protocols

Step 1: Synthesis of Nα-(9-fluorenylmethoxycarbonyl)-L-glutamine (Fmoc-L-glutamine)

This procedure involves the reaction of L-glutamine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.

Materials:

-

L-glutamine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Acetone

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve L-glutamine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

-

In a separate flask, dissolve Fmoc-Cl (1.05 equivalents) in acetone.

-

Cool the L-glutamine solution to 0-5 °C in an ice bath.

-

Slowly add the Fmoc-Cl solution to the L-glutamine solution with vigorous stirring, maintaining the temperature between 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of Fmoc-L-glutamine will form.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude Fmoc-L-glutamine.

Step 2: Synthesis of Nα-(9-fluorenylmethoxycarbonyl)-Nγ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH)

This step involves the protection of the side-chain amide of Fmoc-L-glutamine with a trityl group. This process is adapted from methods used for similar amino acids.

Materials:

-

Fmoc-L-glutamine

-

Trityl chloride (TrCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Diisopropyl ether

Procedure:

-

Suspend Fmoc-L-glutamine (1.0 equivalent) in dichloromethane (DCM).

-

Add pyridine (2.0 equivalents) to the suspension.

-

Add trityl chloride (1.1 equivalents) portion-wise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 8-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain a crude product.

-

The crude Fmoc-Gln(Trt)-OH is then purified by recrystallization.

Purification Protocols

Purification of Fmoc-L-glutamine by Recrystallization

Crude Fmoc-L-glutamine can be purified by recrystallization from an ethanol/water mixture.

Procedure:

-

Dissolve the crude Fmoc-L-glutamine in a minimal amount of hot ethanol/water.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Filter the crystals and wash with a small amount of cold ethanol/water.

-

Dry the crystals under vacuum.

Purification of Fmoc-Gln(Trt)-OH by Recrystallization

A specific protocol for the purification of Fmoc-Gln(Trt)-OH involves recrystallization from isopropyl alcohol.

Procedure:

-

Charge a flask with crude Fmoc-Gln(Trt)-OH (100g) and isopropyl alcohol (500ml).

-

Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.

-

Cool the solution down to 30±5°C and continue stirring for approximately 2 hours to induce crystallization.

-

Filter the crystalline product and wash the filter cake with isopropyl alcohol.

-

Collect the wet cake and dry it under vacuum at 50°C to obtain the purified Fmoc-Gln(Trt)-OH.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of Fmoc-L-glutamine and its trityl-protected derivative.

Table 1: Synthesis and Purification of Fmoc-L-glutamine

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | L-glutamine | |

| Reagent | Fmoc-Cl | |

| Typical Yield | 80-95% | General expectation |

| Purification | ||

| Method | Recrystallization (Ethanol/Water) | |

| Purity (Post-purification) | >99% | |

| Analytical Data | ||

| Molecular Formula | C₂₀H₂₀N₂O₅ | [3] |

| Molecular Weight | 368.38 g/mol | [3] |

| Melting Point | 200 - 220 °C |

Table 2: Synthesis and Purification of Fmoc-Gln(Trt)-OH

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | Fmoc-L-glutamine | |

| Reagent | Trityl Chloride | |

| Typical Yield | 70-85% | General expectation |

| Purification | ||

| Method | Recrystallization (Isopropyl Alcohol) | |

| Purification Yield | 97% | |

| Purity (Post-purification) | ≥99.0% (HPLC) | [4] |

| Enantiomeric Purity | ≥99.8% | [4] |

| Analytical Data | ||

| Molecular Formula | C₃₉H₃₄N₂O₅ | |

| Molecular Weight | 610.70 g/mol | |

| Melting Point | 80 - 171 °C | [5] |

Quality Control - Purity Analysis by HPLC

The purity of the final Fmoc-L-glutamine and Fmoc-Gln(Trt)-OH should be assessed by High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm and 301 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Logical Relationships and Signaling Pathways

Logical Relationship of Protecting Groups in SPPS

The successful synthesis of peptides relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others.

Caption: Orthogonal protecting group strategy in Fmoc-based SPPS.

While Fmoc-L-glutamine itself is a synthetic building block and not directly involved in cellular signaling, glutamine is a crucial amino acid in numerous metabolic and signaling pathways, including the mTOR pathway, which is central to cell growth and proliferation. The ability to synthesize peptides containing glutamine is therefore vital for studying these pathways.

Conclusion

This technical guide provides detailed methodologies for the synthesis and purification of Fmoc-L-glutamine and its trityl-protected derivative, essential reagents for peptide synthesis. The protocols and data presented herein are intended to support researchers and drug development professionals in the efficient and high-quality production of these critical building blocks, ultimately facilitating the advancement of peptide-based therapeutics and research.

References

- 1. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-Gln(Trt)-OH [cem.com]

- 5. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Stability and Storage of Fmoc-L-glutamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamine (Fmoc-L-glutamine), a critical reagent in solid-phase peptide synthesis (SPPS) and other applications in drug development and research. Understanding its stability profile is paramount for ensuring the integrity of synthetic peptides and the reproducibility of experimental results.

Core Stability Profile

Fmoc-L-glutamine, like its parent amino acid L-glutamine, is susceptible to degradation, primarily through the intramolecular cyclization of the glutamine side chain. This non-enzymatic reaction forms pyroglutamic acid (pGlu) and ammonia. The presence of the bulky, hydrophobic Fmoc protecting group at the α-amino position can influence the rate of this degradation. The stability of Fmoc-L-glutamine is significantly affected by temperature and pH.

Solid-State Stability

When stored as a dry, solid powder, Fmoc-L-glutamine is relatively stable. To ensure its long-term integrity, it is crucial to store it under appropriate conditions.

Table 1: Recommended Storage Conditions for Solid Fmoc-L-glutamine

| Storage Condition | Temperature | Duration | Recommendations |

| Long-term | -20°C | Up to 3 years | Ideal for preserving purity over extended periods. |

| Mid-term | 2-8°C or +4°C | Several months to a year | Suitable for routine use.[1] |

| Short-term | Room Temperature | Weeks to months | Acceptable for brief periods, but refrigeration is preferred.[1] |

Key Considerations for Solid Storage:

-

Moisture Protection: Fmoc-L-glutamine is sensitive to moisture. Containers should be tightly sealed and stored in a desiccator, especially when refrigerated, to prevent condensation upon removal.

-

Inert Atmosphere: For optimal long-term storage, purging the container with an inert gas like argon or nitrogen can help prevent oxidative degradation.

Solution Stability

Fmoc-L-glutamine is considerably less stable in solution compared to its solid form. The rate of degradation is highly dependent on the solvent, temperature, and pH of the solution.

Table 2: Recommended Storage Conditions for Fmoc-L-glutamine in Solution

| Solvent | Temperature | Duration | Stability Notes |

| Dimethylformamide (DMF) / N-Methyl-2-pyrrolidone (NMP) | Room Temperature | Hours to a few days | Commonly used for SPPS; should be prepared fresh. |

| Dimethyl sulfoxide (DMSO) | -20°C | Up to 1 year | Good for stock solutions.[2] |

| Dimethyl sulfoxide (DMSO) | -80°C | Up to 2 years | Recommended for long-term archival of stock solutions.[2] |

Key Considerations for Solution Storage:

-

Solvent Purity: The purity of the solvent is critical. For instance, DMF can degrade to form dimethylamine, which can prematurely cleave the Fmoc group. High-purity, amine-free solvents should be used.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes.

-

pH: The degradation of the glutamine side chain is pH-dependent. Solutions should be prepared in neutral or slightly acidic conditions to minimize the rate of cyclization.

Degradation Pathway

The primary degradation pathway for Fmoc-L-glutamine is the intramolecular cyclization to form Fmoc-pyroglutamic acid and ammonia. This reaction is analogous to the degradation of L-glutamine.

Experimental Protocols

Stability Assessment via High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for quantifying the purity of Fmoc-L-glutamine and monitoring the formation of its degradation products.

Objective: To develop and validate an HPLC method capable of separating Fmoc-L-glutamine from its primary degradant, Fmoc-pyroglutamic acid, and other potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient:

-

0-20 min: 30-70% B

-

20-25 min: 70-30% B

-

25-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of Fmoc-L-glutamine in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

To assess stability, incubate aliquots of the stock solution under various conditions (e.g., different temperatures and pH values).

-

At specified time points, withdraw samples, dilute if necessary with the mobile phase, and inject into the HPLC system.

Data Analysis:

-

Monitor the decrease in the peak area of Fmoc-L-glutamine and the increase in the peak area of any degradation products over time.

-

Calculate the percentage of degradation.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and pathways under more extreme conditions than those encountered during routine storage.

Objective: To accelerate the degradation of Fmoc-L-glutamine to generate and identify its potential degradation products.

Stress Conditions:

-

Acidic Hydrolysis: Incubate a solution of Fmoc-L-glutamine in 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Incubate a solution of Fmoc-L-glutamine in 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat a solution of Fmoc-L-glutamine with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample of Fmoc-L-glutamine at 105°C for 48 hours.

-

Photolytic Degradation: Expose a solution of Fmoc-L-glutamine to UV light (254 nm) for 24 hours.

Analysis:

-

Analyze the stressed samples by the validated stability-indicating HPLC method.

-

Use techniques such as LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Conclusion

The stability of Fmoc-L-glutamine is a critical factor for its successful application in research and development. As a solid, it is relatively stable, particularly when stored at low temperatures and protected from moisture. In solution, its stability is significantly reduced, with degradation accelerated by elevated temperatures and non-neutral pH. The primary degradation pathway involves the cyclization of the glutamine side chain to form pyroglutamic acid. For applications requiring the use of Fmoc-L-glutamine in solution, it is imperative to use freshly prepared solutions or to store stock solutions at -20°C or -80°C. The implementation of a validated stability-indicating HPLC method is essential for monitoring the purity of Fmoc-L-glutamine and ensuring the quality of synthetic peptides.

References

The Pivotal Role of Fmoc-L-Glutamine in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and complex protein engineering, the precise incorporation of each amino acid residue is paramount. L-Glutamine, with its polar side chain, is a frequently occurring and functionally significant amino acid. Its integration into a growing peptide chain, however, presents unique challenges. This technical guide provides an in-depth analysis of Fmoc-L-glutamine and its side-chain protected counterpart, Fmoc-L-Gln(Trt)-OH, in the context of solid-phase peptide synthesis (SPPS). We will explore their key features, address the prevalent side reactions, and offer detailed experimental protocols to ensure successful and high-purity peptide synthesis.

Chemical Properties and Advantages in SPPS

The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of L-glutamine is a cornerstone of modern SPPS. This strategy offers the advantage of mild, base-mediated deprotection conditions, typically with piperidine, which preserves acid-labile side-chain protecting groups and linkers to the solid support.[1]

However, the use of unprotected Fmoc-L-glutamine is hampered by its poor solubility in common SPPS solvents and the propensity of its side-chain amide to undergo undesirable reactions. To overcome these limitations, the trityl (Trt) protected derivative, Fmoc-L-Gln(Trt)-OH, is widely employed.[2][3] The bulky trityl group on the side-chain amide offers several key advantages:

-

Enhanced Solubility: The Trt group significantly improves the solubility of the amino acid derivative in organic solvents like N,N-dimethylformamide (DMF), which is crucial for efficient coupling reactions.[2][3]

-

Prevention of Side Reactions: The Trt group effectively prevents the two major side reactions associated with glutamine incorporation: pyroglutamate formation and side-chain dehydration.[2][4]

-

Improved Coupling Efficiency: The enhanced solubility and prevention of side reactions contribute to higher coupling efficiencies, often allowing for a single coupling step where the unprotected counterpart might require double coupling.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for Fmoc-L-glutamine and its trityl-protected derivative.

| Compound | Solvent | Solubility |

| Fmoc-L-glutamine | DMSO | 100 mg/mL (approx. 271 mM)[1] |

| Fmoc-L-Gln(Trt)-OH | DMF | 0.5 M (25 mmole in 50 ml) |

| Fmoc-L-Gln(Trt)-OH | Various Organic Solvents | Readily Soluble[3] |

Table 1: Solubility of Fmoc-L-glutamine Derivatives

| Parameter | Fmoc-L-glutamine (unprotected) | Fmoc-L-Gln(Trt)-OH |

| Coupling Efficiency | Moderate to Good (may require double coupling) | High to Excellent (single coupling often sufficient)[5] |

| Pyroglutamate Formation Rate (N-terminal) | Slow under basic conditions (0.1% per hour in 50% piperidine/DMF) | Significantly reduced due to Trt protection[4] |

| Side-chain Dehydration | Possible during activation | Prevented by Trt group[2] |

Table 2: Comparative Performance in SPPS

Challenges and Side Reactions

The primary challenges encountered when using Fmoc-L-glutamine in SPPS are pyroglutamate formation and side-chain dehydration.

Pyroglutamate Formation

N-terminal glutamine residues are susceptible to intramolecular cyclization to form pyroglutamic acid (pGlu), especially during the acylation of the N-terminal Gln peptide.[6] This reaction results in the termination of the peptide chain. While the rate of this reaction is slow under the basic conditions of Fmoc deprotection, it can be a significant side reaction.[7]

Side-Chain Dehydration

During the activation of the carboxylic acid of Fmoc-L-glutamine for coupling, the side-chain amide can be dehydrated to a nitrile, particularly when using carbodiimide-based activating agents. This modification is irreversible and leads to a significant impurity in the final peptide product.[2]

Prevention of Side Reactions

The most effective strategy to prevent both pyroglutamate formation and side-chain dehydration is the use of the trityl (Trt) side-chain protecting group on the glutamine residue. The bulky Trt group sterically hinders the intramolecular cyclization required for pyroglutamate formation and protects the side-chain amide from dehydration during activation.[2][4]

Experimental Protocols

The following protocols provide detailed methodologies for the successful incorporation of Fmoc-L-Gln(Trt)-OH into a peptide sequence and the subsequent cleavage and deprotection with minimal side reactions.

Protocol 1: Coupling of Fmoc-L-Gln(Trt)-OH using HBTU/DIPEA

This protocol describes the manual coupling of Fmoc-L-Gln(Trt)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Gln(Trt)-OH

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).

-

-

Preparation of the Coupling Solution:

-

In a separate vial, dissolve Fmoc-L-Gln(Trt)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

-

Coupling Reaction:

-

Add the coupling solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-60 minutes.

-

Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Protocol 2: TFA-mediated Cleavage and Deprotection

This protocol outlines the cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.

-

Preparation of the Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Prepare this solution fresh.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the release of the trityl cation.[8]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the peptide.

-

-

Peptide Isolation and Purification:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow of Fmoc-based solid-phase peptide synthesis and the logical relationship of using a side-chain protecting group for glutamine.

Conclusion

The successful incorporation of L-glutamine is a critical aspect of peptide synthesis. While the use of unprotected Fmoc-L-glutamine is feasible, it is fraught with challenges related to solubility and side reactions. The adoption of Fmoc-L-Gln(Trt)-OH as the standard building block for glutamine incorporation is highly recommended for researchers, scientists, and drug development professionals. The trityl side-chain protection not only mitigates the risks of pyroglutamate formation and side-chain dehydration but also enhances solubility, leading to more efficient and reliable peptide synthesis. By employing the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can significantly improve the purity and yield of their target peptides, accelerating the pace of discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. benchchem.com [benchchem.com]

- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mesalabs.com [mesalabs.com]

- 7. chempep.com [chempep.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the chemical synthesis of peptides and small proteins with high efficiency and purity.[1][2][3] Among the various strategies, Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS has become the predominant method due to its mild reaction conditions, which are compatible with a wide range of peptide modifications.[4] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for successful Fmoc-SPPS, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process involving the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][5] The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The core principle of this methodology is the use of an orthogonal protection scheme, where the temporary Nα-Fmoc protecting group is labile to a mild base (e.g., piperidine), while the permanent side-chain protecting groups and the linker to the solid support are stable to this base but are cleaved by a strong acid (e.g., trifluoroacetic acid) at the end of the synthesis.[4]

The cyclical nature of Fmoc-SPPS consists of three main steps that are repeated for each amino acid to be incorporated:

-

Fmoc Deprotection: The removal of the N-terminal Fmoc group from the resin-bound peptide to expose a free amine.[5][6]

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts from the deprotection step.

-

Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the free amine on the peptide chain.[5]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

Key Components of Fmoc-SPPS

Solid Support (Resin)

The choice of solid support, or resin, is critical for a successful synthesis. The resin must be chemically inert to the reaction conditions, mechanically stable, and provide good salvation in the solvents used.[7] Polystyrene cross-linked with divinylbenzene is a commonly used resin backbone. The resin is functionalized with a linker or "handle" to which the first amino acid is attached.[8] The choice of linker determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[9][10]

| Resin Type | C-Terminal Functionality | Linker Type | Cleavage Condition |

| Wang Resin | Carboxylic Acid | p-alkoxybenzyl alcohol | Strong acid (e.g., TFA) |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid or Protected Peptide | Trityl | Mild acid |

| Rink Amide Resin | Amide | Fmoc-Rink Amide | Strong acid (e.g., TFA) |

Linkers

Linkers are bifunctional molecules that connect the growing peptide chain to the insoluble resin support.[7][8] They are designed to be stable throughout the synthesis cycles but cleavable under specific conditions to release the final peptide.[7] The choice of linker is dictated by the desired C-terminal group of the peptide.[10]

Protecting Groups

Protecting groups are essential to prevent unwanted side reactions at the Nα-amino group and the reactive side chains of the amino acids.

-

Nα-Fmoc Group: The temporary protecting group for the α-amino group of the amino acids. It is stable to acidic conditions but readily removed by a mild base like piperidine.[6][11]

-

Side-Chain Protecting Groups: These are "permanent" protecting groups that remain on the amino acid side chains throughout the synthesis and are removed during the final cleavage step.[4] They are typically acid-labile, often based on t-butyl or trityl groups.[4]

The Fmoc-SPPS Workflow

The entire process of Fmoc-SPPS can be visualized as a series of sequential and cyclical steps.

Key Chemical Reactions in Detail

Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[12][13] Piperidine, a secondary amine, is the most commonly used base for this purpose.[12] The mechanism involves the abstraction of the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine, dibenzofulvene (DBF), and carbon dioxide.[13] The piperidine then acts as a scavenger for the reactive DBF intermediate.[12]

Amino Acid Coupling

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. This is typically achieved using coupling reagents. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve efficiency.[4][14] Uronium/aminium-based reagents such as HBTU, HATU, and HCTU are also widely used for their high efficiency and rapid reaction times.[14]

Peptide Cleavage and Side-Chain Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[15] To prevent side reactions caused by reactive cationic species generated during deprotection, scavengers are added to the cleavage cocktail. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

Quantitative Data in Fmoc-SPPS

The overall yield and purity of the final peptide are highly dependent on the efficiency of each coupling and deprotection step.[16] Even a small inefficiency in a single step can lead to a significant decrease in the final yield, especially for long peptides.[16]

| Parameter | Typical Value | Factors Influencing | Monitoring Method |

| Resin Loading | 0.1 - 1.0 mmol/g | Resin type, linker | Gravimetric, spectrophotometric |

| Coupling Efficiency | > 99.5% | Amino acid sequence, coupling reagents, reaction time, temperature | Colorimetric tests (e.g., Kaiser test), HPLC of cleaved aliquots, real-time monitoring[17][18][19] |

| Deprotection Efficiency | > 99.9% | Piperidine concentration, reaction time, peptide sequence | UV monitoring of DBF adduct, colorimetric tests |

| Overall Yield | Sequence dependent (e.g., 50% for a 140-mer with 99.5% stepwise yield)[16] | Stepwise efficiencies, peptide length, handling losses | Gravimetric, spectrophotometric after purification |

Experimental Protocols

Resin Swelling and Preparation

-

Weighing the Resin: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 100-500 mg for a 0.1 mmol scale).[9]

-

Transfer to Reaction Vessel: Transfer the resin to a suitable reaction vessel, such as a fritted glass funnel or an automated synthesizer vessel.

-

Swelling: Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with occasional agitation.[1] This step is crucial for the accessibility of reactive sites.

-

Washing: Drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.[1]

Fmoc Deprotection

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[1][9]

-

Reaction: Add the deprotection solution to the swollen resin and agitate for a specified time. A common protocol is a first treatment of 1-3 minutes followed by a second treatment of 5-10 minutes.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the DBF-piperidine adduct.

Amino Acid Coupling

-

Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture. Allow the activation to proceed for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[5]

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring (Optional but Recommended): Perform a colorimetric test, such as the Kaiser test, to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).[14]

Cleavage and Deprotection

-

N-terminal Fmoc Removal: Before cleavage, ensure the N-terminal Fmoc group is removed by following the deprotection protocol.

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[15] Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the filtrate volume) to precipitate the peptide.[1]

-

Isolation and Drying: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether two more times. Dry the peptide under vacuum to obtain the crude product.[1]

Purification and Analysis

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has revolutionized the field of peptide chemistry. A thorough understanding of the core principles, chemical reactions, and experimental protocols is crucial for researchers to successfully synthesize high-purity peptides for a wide array of applications, from fundamental biological studies to the development of novel therapeutics. By carefully controlling synthesis parameters and employing appropriate strategies, Fmoc-SPPS will continue to be an indispensable tool in scientific discovery and drug development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. genscript.com [genscript.com]

- 7. biosynth.com [biosynth.com]

- 8. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Fmoc SPPS Linkers [sigmaaldrich.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 17. bachem.com [bachem.com]

- 18. researchgate.net [researchgate.net]

- 19. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Fmoc-L-Glutamine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine (Gln) is a common amino acid in peptide sequences, but its incorporation during Solid-Phase Peptide Synthesis (SPPS) can be challenging. The primary issues are the dehydration of the side-chain amide to a nitrile and the cyclization of N-terminal glutamine to pyroglutamate. To circumvent these side reactions, the side chain of glutamine is protected. The standard building block used in Fmoc-based SPPS is Fmoc-L-Gln(Trt)-OH , where the trityl (Trt) group protects the side-chain amide.[1][2] This bulky protecting group effectively prevents the aforementioned side reactions and is readily removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[1]

Data Presentation

The use of Fmoc-L-Gln(Trt)-OH is characterized by high purity and efficiency in preventing common side reactions associated with glutamine incorporation.

| Parameter | Value/Range | Reference |

| Purity (HPLC) | ≥ 99.0% | [1][3] |

| Enantiomeric Purity | ≥ 99.8% | [3] |

| Solubility | Readily soluble in DMF | [1] |

| Prevention of Nitrile Formation | High | [1] |

| Prevention of Pyroglutamate Formation | High | [1] |

| Cleavage Conditions | 95% TFA, 1-3 hours | [1] |

Experimental Protocols

Resin Swelling

The initial step in SPPS is the swelling of the resin to ensure optimal reaction kinetics.

-

Materials:

-

Appropriate resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF, peptide synthesis grade)

-

Reaction vessel

-

-

Protocol:

-

Place the desired amount of resin into a reaction vessel.

-

Add a sufficient volume of DMF to cover the resin completely.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4]

-

After swelling, drain the DMF from the reaction vessel.

-

Fmoc Deprotection

This step removes the N-terminal Fmoc protecting group from the growing peptide chain, exposing a free amine for the next coupling cycle.

-

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

-

DMF

-

-

Protocol:

-

Add the 20% piperidine in DMF solution to the swelled resin.

-

Agitate the mixture for 5-20 minutes at room temperature. A common procedure is to perform two treatments of 5-10 minutes each.[1][5]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

-

Fmoc-L-Gln(Trt)-OH Coupling

This protocol outlines the coupling of Fmoc-L-Gln(Trt)-OH to the deprotected peptide-resin.

-

Materials:

-

Protocol:

-

Activation Cocktail Preparation: In a separate vial, dissolve Fmoc-L-Gln(Trt)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.[1]

-

Add the base (e.g., DIPEA; 6-10 equivalents) to the activation cocktail.

-

Allow the mixture to pre-activate for a few minutes.

-

Coupling Reaction: Add the activated Fmoc-L-Gln(Trt)-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time can be extended for difficult couplings.[4]

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Cleavage and Final Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the Trt group from glutamine.

-

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS))[4]

-

Cold diethyl ether

-

Centrifuge tubes

-

-

Protocol:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature for 1-3 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

-

Dry the peptide pellet under vacuum.

-

Visualizations

General SPPS Workflow

Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Fmoc-L-Gln(Trt)-OH Coupling Step

Caption: Workflow for the activation and coupling of Fmoc-L-Gln(Trt)-OH during SPPS.

Potential Side Reactions with Unprotected Glutamine

Caption: Side reactions of unprotected glutamine versus the desired outcome with Trt protection.

References

Application Notes and Protocols for Fmoc-L-Glutamine Coupling in Manual Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the effective coupling of Fmoc-L-glutamine in manual solid-phase peptide synthesis (SPPS). Proper handling of this amino acid is critical to prevent unwanted side reactions and ensure the synthesis of high-purity peptides.

Introduction

Glutamine is a common amino acid in peptide sequences, but its amide side chain presents unique challenges during SPPS. Under standard coupling conditions, the primary concerns are dehydration of the side-chain amide to a nitrile and the formation of pyroglutamate at the N-terminus. To mitigate these issues, the use of a side-chain protected glutamine derivative is essential. The most widely used and recommended derivative is Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH). The bulky trityl group effectively prevents these side reactions and enhances the solubility of the amino acid derivative in common SPPS solvents.[1][2]

Key Considerations for Fmoc-L-Glutamine Coupling

-

Side-Chain Protection: The use of Fmoc-Gln(Trt)-OH is strongly recommended over unprotected Fmoc-Gln-OH to prevent the formation of nitrile and pyroglutamate byproducts.[1][3] The trityl protecting group is labile to standard trifluoroacetic acid (TFA) cleavage conditions, allowing for its removal in the final cleavage step.[1][2]

-

Solubility: Fmoc-Gln(Trt)-OH exhibits excellent solubility in common peptide synthesis solvents like dimethylformamide (DMF), which is crucial for efficient and complete coupling reactions.[1] In contrast, Fmoc-Gln-OH has poor solubility in DMF.

-

Coupling Reagents: A variety of coupling reagents can be used for Fmoc-Gln(Trt)-OH. The choice of reagent can impact coupling efficiency and the potential for side reactions. Common choices include aminium/uronium salts (HBTU, HATU), phosphonium salts (PyBOP), and carbodiimides (DIC) with an additive like Oxyma.[1][4]

-

Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required for the activation of the amino acid with most coupling reagents.[1][4] Collidine is a weaker base and may be preferred in cases where racemization is a concern.[4]

Comparative Data on Coupling Reagents

The selection of a coupling reagent is critical for achieving high coupling efficiency. The following table summarizes the performance of common coupling reagents for sterically hindered amino acids, which can be extrapolated to the coupling of Fmoc-Gln(Trt)-OH.

| Coupling Reagent Class | Example Reagent(s) | Typical Coupling Time (min) | Representative Coupling Yield (%) | Advantages | Disadvantages |

| Aminium/Uronium Salts | HBTU, HATU | 30 - 60 | 98 - 99.5 | Fast and highly efficient; widely used.[5] | Potential for guanidinylation of the N-terminal amine if used in excess.[3][5] |

| Phosphonium Salts | PyBOP | 30 - 60 | 98 - 99 | Highly efficient; no risk of guanidinylation.[5] | Byproducts can be challenging to remove in solution-phase synthesis.[5] |

| Carbodiimides | DIC/Oxyma, DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective; low risk of side reactions like guanidinylation.[4][5] | Slower reaction rates compared to other classes; potential for N-acylurea formation.[5] |

Note: Coupling yields are sequence-dependent and can be influenced by factors such as the resin, solvent, and the specific peptide sequence being synthesized.

Experimental Protocols

Protocol 1: Standard Manual Coupling of Fmoc-Gln(Trt)-OH using HBTU

This protocol outlines a standard procedure for the manual coupling of Fmoc-Gln(Trt)-OH to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading)

-

HBTU (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

DCM (optional, for washing)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[1]

-

-

Washing:

-

Thoroughly wash the resin with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[1]

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of the free primary amine.

-

-

Coupling Cocktail Preparation:

-

In a separate vial, dissolve Fmoc-Gln(Trt)-OH and HBTU in DMF.

-

Add DIPEA to the solution and pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated coupling cocktail to the washed resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) and optionally with DCM (2-3 times) to remove any unreacted reagents and byproducts.

-

-

Confirmation of Coupling:

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

-

Protocol 2: Coupling of Fmoc-Gln(Trt)-OH using DIC/Oxyma

This protocol provides an alternative using a carbodiimide-based coupling method.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Gln(Trt)-OH (3 equivalents)

-

DIC (3 equivalents)

-

Oxyma Pure® (3 equivalents)

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of Protocol 1.

-

Coupling Cocktail Preparation:

-

In a separate vial, dissolve Fmoc-Gln(Trt)-OH and Oxyma in DMF.

-

Add DIC to the solution.

-

-

Coupling Reaction:

-

Immediately add the coupling cocktail to the washed resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Washing and Confirmation: Follow steps 6-7 of Protocol 1.

Visualizations

Fmoc-Gln(Trt)-OH Coupling Reaction

Caption: Chemical reaction pathway for the coupling of Fmoc-Gln(Trt)-OH.

Manual SPPS Workflow for a Single Coupling Cycle

Caption: Workflow for a single amino acid coupling cycle in manual SPPS.

Decision Tree for Coupling Method Selection

Caption: Decision tree for selecting a suitable coupling method.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis with Fmoc-L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-L-glutamine (Gln) into peptides via automated solid-phase peptide synthesis (SPPS). The use of the trityl (Trt) side-chain protecting group on glutamine is crucial for minimizing side reactions and improving synthesis efficiency.[1] This document outlines the advantages of using Fmoc-Gln(Trt)-OH, provides detailed experimental protocols, and offers a comparative overview of common coupling reagents.

Introduction

Glutamine is a frequently occurring amino acid in peptide sequences. However, its unprotected side-chain amide can lead to significant side reactions during SPPS, including dehydration to a nitrile and cyclization to pyroglutamate, particularly when glutamine is the N-terminal residue. The use of a trityl (Trt) protecting group on the side-chain amide of glutamine, in the form of Fmoc-Gln(Trt)-OH, effectively mitigates these issues.[1]

Key Advantages of Fmoc-Gln(Trt)-OH:

-

Prevention of Side Reactions: The bulky trityl group sterically hinders the side-chain amide, preventing dehydration during the activation step, a common issue with carbodiimide-based reagents. It also significantly reduces the propensity for pyroglutamate formation.

-

Enhanced Solubility: Fmoc-Gln(Trt)-OH exhibits excellent solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which is a notable advantage over the poorly soluble Fmoc-Gln-OH.[2]

-

Improved Purity and Yield: By minimizing side reactions, the use of Fmoc-Gln(Trt)-OH leads to higher purity of the crude peptide and improved overall yield.[3]

Data Presentation

Table 1: Characteristics of Fmoc-Gln(Trt)-OH

| Parameter | Value/Range | Reference |

| HPLC Purity | ≥ 99.0% | [4] |

| Enantiomeric Purity | ≥ 99.8% | [4] |

| Solubility in DMF | Readily soluble | [2] |

| Cleavage Conditions | 95% TFA, 1-3 hours | [2] |

Table 2: Comparison of Common Coupling Reagents for Fmoc-Gln(Trt)-OH Incorporation

While direct head-to-head quantitative comparisons of coupling efficiency for Fmoc-Gln(Trt)-OH with various reagents are not extensively documented in a single study, the following table summarizes the general characteristics and recommendations based on the available literature.

| Coupling Reagent | Activation Speed | Relative Cost | Key Considerations |

| HBTU/HOBt | Fast | Moderate | A widely used and effective coupling reagent. Complete coupling is typically achieved in 10-30 minutes.[1] |

| HATU/HOAt | Very Fast | High | Generally considered one of the most efficient coupling reagents, especially for difficult couplings. Often recommended for sterically hindered amino acids. |

| DIC/Oxyma | Moderate | Low | A cost-effective and safer alternative to HOBt-based reagents. The corresponding urea byproduct is soluble, simplifying washing steps.[5] |

Experimental Protocols

The following protocols are generalized for automated solid-phase peptide synthesis on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence, resin, and synthesizer.

Protocol 1: Resin Preparation and Swelling

-

Place the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in the synthesizer reaction vessel.

-

Wash the resin with DMF (3 x 5 mL).

-

Swell the resin in DMF for at least 30-60 minutes with intermittent agitation.

Protocol 2: Automated Fmoc-SPPS Cycle for Fmoc-Gln(Trt)-OH Incorporation

This cycle is repeated for each amino acid in the peptide sequence.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

-

Drain the reaction vessel.

-

Repeat the treatment with 20% piperidine in DMF for 7 minutes.

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

-

-

Coupling of Fmoc-Gln(Trt)-OH:

-

Using HBTU/HOBt:

-

In a separate vial, dissolve Fmoc-Gln(Trt)-OH (5 equivalents), HBTU (4.9 equivalents), and HOBt (5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Transfer the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate for 30-60 minutes at room temperature.

-

-

Using HATU/HOAt:

-

In a separate vial, dissolve Fmoc-Gln(Trt)-OH (5 equivalents), HATU (4.9 equivalents), and HOAt (5 equivalents) in DMF.

-

Add DIPEA (10 equivalents) and pre-activate for 1-2 minutes.

-

Transfer the solution to the reaction vessel and agitate for 30-60 minutes.

-

-

Using DIC/Oxyma:

-

Add a solution of Fmoc-Gln(Trt)-OH (5 equivalents) and Oxyma (5 equivalents) in DMF to the reaction vessel.

-

Add DIC (5 equivalents) to the reaction vessel.

-

Agitate for 60-120 minutes at room temperature.

-

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL).

-

-

Monitoring Coupling Completion (Optional but Recommended):

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), a recoupling step is necessary.[6]

-

Protocol 3: Cleavage and Deprotection

-

After the final Fmoc deprotection and coupling of the last amino acid, wash the peptide-resin with DMF (3 x 5 mL) followed by dichloromethane (DCM) (3 x 5 mL).

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours. The solution will likely turn yellow due to the release of the trityl cation.[7]

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Automated Solid-Phase Peptide Synthesis Workflow for incorporating Fmoc-Gln(Trt)-OH.

Caption: Prevention of side reactions using Trt protection on the glutamine side chain.

References